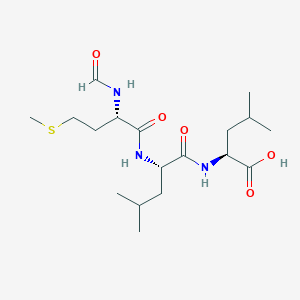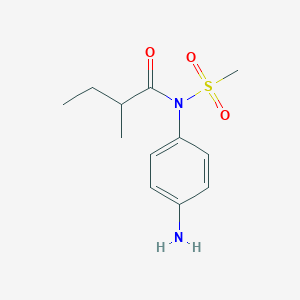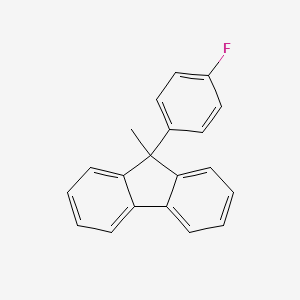![molecular formula C16H22O3S B14609646 3-[(Benzenesulfonyl)methyl]-2,4,4-trimethylcyclohex-2-en-1-ol CAS No. 59482-67-6](/img/structure/B14609646.png)
3-[(Benzenesulfonyl)methyl]-2,4,4-trimethylcyclohex-2-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(Benzenesulfonyl)methyl]-2,4,4-trimethylcyclohex-2-en-1-ol is a chemical compound known for its unique structure and properties It features a benzenesulfonyl group attached to a cyclohexene ring, which is further substituted with methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Benzenesulfonyl)methyl]-2,4,4-trimethylcyclohex-2-en-1-ol typically involves the reaction of benzenesulfonyl chloride with a suitable cyclohexene derivative. One common method includes the use of phosphorus pentachloride or phosphorus oxychloride as reagents to facilitate the sulfonylation process . The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained with high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonylation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(Benzenesulfonyl)methyl]-2,4,4-trimethylcyclohex-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzenesulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, sulfides, and halogenated compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[(Benzenesulfonyl)methyl]-2,4,4-trimethylcyclohex-2-en-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(Benzenesulfonyl)methyl]-2,4,4-trimethylcyclohex-2-en-1-ol involves its interaction with molecular targets through its benzenesulfonyl group. This group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include electrophilic aromatic substitution and nucleophilic addition reactions .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-methylbenzenesulfonyl chloride: This compound features a similar benzenesulfonyl group but with different substituents, leading to distinct chemical properties.
Benzenesulfonic acid derivatives: These compounds share the benzenesulfonyl group and are studied for their biological activities.
Uniqueness
3-[(Benzenesulfonyl)methyl]-2,4,4-trimethylcyclohex-2-en-1-ol is unique due to its specific substitution pattern on the cyclohexene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
59482-67-6 |
|---|---|
Molecular Formula |
C16H22O3S |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
3-(benzenesulfonylmethyl)-2,4,4-trimethylcyclohex-2-en-1-ol |
InChI |
InChI=1S/C16H22O3S/c1-12-14(16(2,3)10-9-15(12)17)11-20(18,19)13-7-5-4-6-8-13/h4-8,15,17H,9-11H2,1-3H3 |
InChI Key |
YAMPQTBRJXYNFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(CCC1O)(C)C)CS(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(2S)-2-Methyl-3-[(phenylcarbamoyl)oxy]propanoic acid](/img/structure/B14609588.png)










